molecular formula C25H30FN3O3S B2363061 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one CAS No. 887213-88-9

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one

Cat. No.: B2363061
CAS No.: 887213-88-9
M. Wt: 471.59
InChI Key: RQLZGVVFJIBWDL-UHFFFAOYSA-N
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Description

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including an ethylpiperazine moiety, a fluoro group, a propyl chain, and a tosyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride (NaH).

    Incorporation of the Ethylpiperazine Moiety: The ethylpiperazine moiety can be attached via nucleophilic substitution reactions using ethylpiperazine and appropriate leaving groups.

    Addition of the Tosyl Group: The tosyl group can be introduced through tosylation reactions using tosyl chloride (TsCl) and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline moieties using nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to cleave ester or amide bonds.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaH, K2CO3, amines, thiols

    Hydrolysis: HCl, NaOH, H2O

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Interact with Receptors: The compound can act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.

    Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one
  • 7-(4-ethylpiperazin-1-yl)-6-chloro-1-propyl-3-tosylquinolin-4(1H)-one
  • 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-butyl-3-tosylquinolin-4(1H)-one

Uniqueness

The uniqueness of 7-(4-ethylpiperazin-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylpiperazine moiety enhances its solubility and bioavailability, while the fluoro group increases its metabolic stability. The tosyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved activity and selectivity.

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-4-10-29-17-24(33(31,32)19-8-6-18(3)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(5-2)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLZGVVFJIBWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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